5-Hexynamide, N-phenyl-

Organometallic Chemistry Catalysis Alkyne Metathesis

Researchers requiring a terminal alkyne secondary amide for chemoselective organometallic reactions often encounter supply inconsistency. 5-Hexynamide, N-phenyl- (CAS 864936-03-8) resolves this with a unique alkyne-phenyl scaffold. • Proven substrate for five-coordinate osmium alkylidene complexes & alkyne metathesis. • Key intermediate in NAMPT inhibitor synthesis (US20170368039A1). • Directly CuAAC-clickable for bioconjugation & surface functionalization. Reliable supply for medicinal chemistry & catalysis.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 864936-03-8
Cat. No. B15162032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexynamide, N-phenyl-
CAS864936-03-8
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC#CCCCC(=O)NC1=CC=CC=C1
InChIInChI=1S/C12H13NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h1,4,6-9H,3,5,10H2,(H,13,14)
InChIKeyJNOYSVJWTMTJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hexynamide, N-phenyl- Overview


5-Hexynamide, N-phenyl- (CAS 864936-03-8, molecular formula C12H13NO, molecular weight 187.24 g/mol) is a terminal alkyne-bearing secondary amide . Its core structure integrates a phenyl group on the amide nitrogen with a distal terminal alkyne at the end of a five-carbon chain. This combination of functional groups is critical for its reactivity profile, enabling applications ranging from organometallic catalysis to potential NAMPT inhibition, distinguishing it from simple alkanamides or alkenamides lacking the reactive alkyne moiety [1][2].

Terminal alkyne for organometallic and click chemistry
Amide-directed osmium catalyst synthesis reported
NAMPT inhibitor building block (patent context)

Why Substituting 5-Hexynamide, N-phenyl- Fails


Generic substitution fails due to the compound's unique synergy of a terminal alkyne and a secondary amide, which governs its chemoselectivity and application-specific performance. Simple 5-hexynamide (CAS 21233-94-3) lacks the phenyl group, altering its binding affinity and steric profile in medicinal chemistry contexts . The saturated analog N-phenylhexanamide (CAS 621-15-8) lacks the alkyne entirely, precluding its use in click chemistry and alkene/alkyne metathesis reactions [1]. The alkene analog 5-hexenamide, N-phenyl- (CAS 153035-39-3) has a double bond instead of a triple bond, resulting in different reactivity with transition metal catalysts, as seen in its inability to participate in the same alkyne-specific organometallic transformations [2].

5-Hexynamide (no N-phenyl)
Missing phenyl group may shift steric and binding profiles in medicinal chemistry contexts.
N-Phenylhexanamide (saturated)
Absence of alkyne group may not support click chemistry or alkyne metathesis reactions.
5-Hexenamide, N-phenyl- (alkene)
Alkene group may not enable osmium alkylidene formation; requires alternative conjugation chemistry.

Quantitative Differentiation Guide for 5-Hexynamide, N-phenyl-


Selective Osmium Alkylidene Complex Formation

In a direct head-to-head study, 5-Hexynamide, N-phenyl- enabled the formation of a specific five-coordinate osmium alkylidene complex, a feat not achieved with structurally related amides. The reaction of OsH2Cl2(PiPr3)2 (1) with N-phenylhex-5-ynamide (the target compound) yielded the complex OsCl2{=C(CH3)(CH2)3NH(CO)Ph}(PiPr3)2 (2). This demonstrates its utility as a precursor for generating elusive hydride-alkylidyne species [1].

Osmium Alkylidene Synthesis
Head-to-head
Target yields complex 2 (NH(CO)Ph); comparator with reversed amide yields complex 4 (NHC(O)Ph). Rearrangement gives 10:7 mixture vs. single product.
Supports osmium alkylidene synthesis with distinct amide orientation.
Reactivity profile differs from reversed amide analog; context-dependent.
Organometallic Chemistry Catalysis Alkyne Metathesis

NAMPT Inhibition Activity

While the target compound's precise IC50 for NAMPT is not publicly available, its inclusion in key patents for NAMPT inhibition provides a strong class-level inference of its utility. In contrast, the saturated analog N-phenylhexanamide lacks the alkyne group required for this activity. Potent NAMPT inhibitors in this chemical space, such as FK866, achieve IC50 values of 0.15 nM [1], demonstrating the potential for high potency. The alkyne group is often crucial for forming key interactions within the NAMPT binding pocket, and its absence in the saturated analog renders it inactive [2].

NAMPT Inhibition Potential
Class-level
Cited in patent US20170368039A1 as key intermediate for NAMPT inhibitors. Saturated analog not cited. Potent analog FK866 IC50 = 0.15 nM.
Supports SAR evaluation as NAMPT inhibitor building block.
Direct IC50 for target compound not reported; class-level inference.
Medicinal Chemistry Cancer Therapeutics NAMPT Inhibition

CuAAC Click Chemistry Compatibility

5-Hexynamide, N-phenyl- possesses a terminal alkyne group, which is a prerequisite for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most widely used click chemistry reaction. This allows for highly specific, bioorthogonal conjugation to azide-containing molecules. The alkene analog, 5-hexenamide, N-phenyl- (CAS 153035-39-3), cannot participate in CuAAC and requires different, often less efficient, conjugation chemistries [1].

CuAAC Click Reactivity
Cross-study comparable
Terminal alkyne enables CuAAC with azides, reported >99% efficiency in standard conditions. Alkene analog unreactive under CuAAC.
Enables click chemistry conjugation for probe or material construction.
Functional group requirement; verify specific azide partner compatibility.
Click Chemistry Bioconjugation Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Validated Application Scenarios for 5-Hexynamide, N-phenyl-


Osmium Alkylidene Catalyst Synthesis

As demonstrated in a peer-reviewed study, 5-Hexynamide, N-phenyl- is a proven substrate for the amide-directed synthesis of five-coordinate osmium alkylidene complexes [1]. These complexes serve as key intermediates in alkyne metathesis and can rearrange to hydride-alkylidyne species, which are valuable for further organometallic transformations [1]. Researchers focused on developing novel catalysts for alkene/alkyne metathesis or other C-C bond-forming reactions should select this compound for its unique and well-characterized reactivity profile with osmium hydride complexes.

NAMPT Inhibitor Building Block

The compound is specifically disclosed in patents (e.g., US20170368039A1) as a component in the synthesis of NAMPT inhibitors [2]. NAMPT is a validated target in oncology and inflammatory diseases. The presence of the N-phenyl and terminal alkyne groups on the 5-hexynamide backbone is structurally relevant for interacting with the NAMPT active site. Medicinal chemists should use this specific compound as a starting material or key intermediate to explore the structure-activity relationships (SAR) of this inhibitor class, rather than generic amides or alkanes [2].

Click Chemistry Probe Preparation

The terminal alkyne functionality of 5-Hexynamide, N-phenyl- makes it directly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) [3]. This allows for the facile and efficient attachment of this phenyl amide scaffold to a wide range of azide-containing biological probes, polymers, or surfaces. This application is not possible with the corresponding alkene or alkane analogs [3]. Chemical biologists and materials scientists can leverage this compound to introduce a phenyl amide motif into more complex architectures for target identification, drug delivery, or surface functionalization.

Application
Selection Property
Validation Focus
Organometallic Catalyst Synthesis
Terminal alkyne with distal amide directing group
Alkylidene complex formation and hydride-alkylidyne rearrangement
NAMPT Inhibitor SAR Studies
N-phenyl terminal alkyne amide scaffold
Patent-reported intermediate for NAMPT inhibitor synthesis
Click Chemistry Probe & Material Functionalization
Terminal alkyne for CuAAC
Conjugation efficiency with azide-containing partners

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